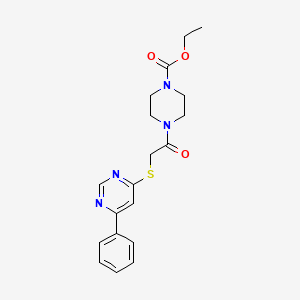
Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Ethyl 4-(2-((6-phenylpyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives, which are structurally related to the compound . Piperazine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The papers provided focus on the synthesis and biological evaluation of different piperazine derivatives with potential antimicrobial and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of piperazine derivatives is typically achieved through multi-component reactions involving various starting materials such as diacetyl, aromatic aldehyde, and piperazine itself. For instance, one study describes a four-component cyclocondensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttria catalyst in ethanol . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and conditions that would introduce the phenylpyrimidinylthio and acetyl groups at the correct positions on the piperazine ring.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds . For the compound of interest, similar analytical methods would be used to confirm the presence of the ethyl carboxylate, acetyl, and phenylpyrimidinylthio groups and to establish the overall molecular structure.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of multiple reactive sites. The papers do not provide specific reactions for "this compound," but they do discuss the reactivity of similar compounds. For example, the introduction of substituents on the nitrogen atoms of the piperazine ring can lead to the identification of potent enzyme inhibitors . The reactivity of the thioether group in the phenylpyrimidinyl moiety could also be explored for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. The papers provided do not detail the properties of the specific compound , but they do suggest that modifications to the piperazine structure can significantly affect the biological activity of these molecules. For instance, the introduction of a fluorine-substituted tert-butoxycarbonyl group was found to enhance the inhibitory activity of a piperazine derivative against acetyl-CoA carboxylase . Similarly, the physical and chemical properties of "this compound" would need to be empirically determined to understand its potential as a therapeutic agent.
科学的研究の応用
Antimicrobial Activity
Several studies have synthesized derivatives of ethyl piperazine-1-carboxylate to explore their antimicrobial potential. For instance, compounds with a piperazine nucleus incorporated into 1,2,4-triazoles showed good activity against test microorganisms, suggesting their utility in developing new antimicrobial agents (Fandaklı et al., 2012). Additionally, microwave-assisted synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates yielded compounds with significant antimicrobial, antilipase, and antiurease activities, highlighting their therapeutic potential (Başoğlu et al., 2013).
Antituberculosis Activity
A notable study in this field designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as potential inhibitors of Mycobacterium tuberculosis. One compound in particular exhibited promising activity across various assays, demonstrating the potential of these derivatives in antituberculosis drug development (Jeankumar et al., 2013).
Antidiabetic Activity
Research into the antidiabetic properties of N-(pyrimidin-4-yl)thiazol-2-amine derivatives revealed that compounds activating glucokinase (GK) and PPARγ displayed significant hypoglycemic effects in mice. This includes ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, which was identified as a potent dual-acting hypoglycemic agent (Song et al., 2011).
Neuroprotective Activity
The synthesis and evaluation of dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) demonstrate a novel multi-target therapeutic approach to neuroprotection, suitable for Alzheimer's disease treatment. SP-04 and its metabolite showed significant AChE inhibition, antioxidant properties, and neuroprotection against Aβ42 toxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases (Lecanu et al., 2010).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to note that this compound is not intended for human or veterinary use.
将来の方向性
The future directions for research on this compound could involve further exploration of its potential biological and pharmaceutical activity, given the wide range of activities shown by piperazine derivatives . Additionally, the development of new effective methods for their synthesis could be a focus, given the progress in high-throughput biological screening technologies and the variety of heterocyclic derivatives .
作用機序
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection , which is a key target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, in a favorable manner . This interaction leads to significant changes in the cellular environment, including the inhibition of ER stress and apoptosis , as well as the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .
特性
IUPAC Name |
ethyl 4-[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-26-19(25)23-10-8-22(9-11-23)18(24)13-27-17-12-16(20-14-21-17)15-6-4-3-5-7-15/h3-7,12,14H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZXEQJZPNYTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

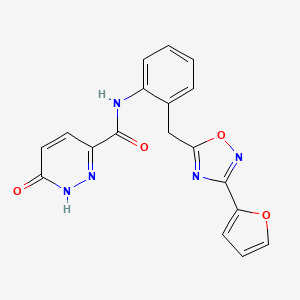
![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)
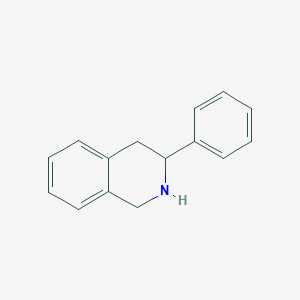
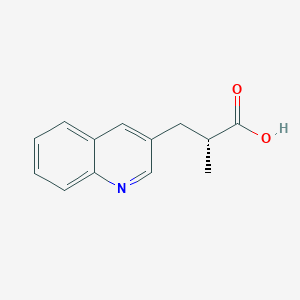
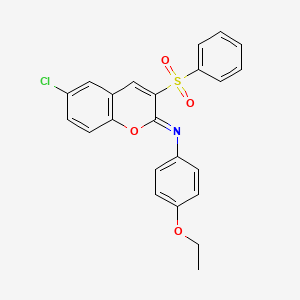

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)
![N-(3-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502571.png)
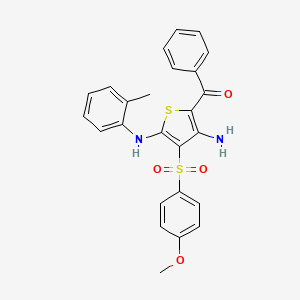
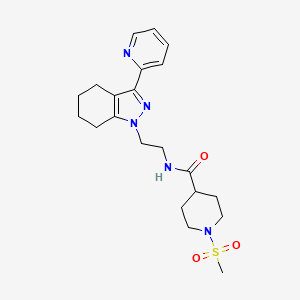
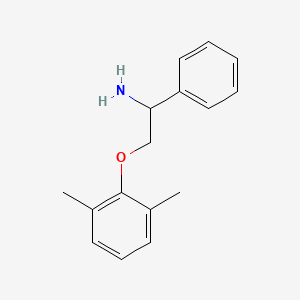
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)